

# A-1-N-Boc-3-methanesulfonyloxypiperidine: A Spectroscopic Guide for Drug Discovery

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## Compound of Interest

Compound Name: (R)-1-N-Boc-3-methanesulfonyloxypiperidine

Cat. No.: B1517670

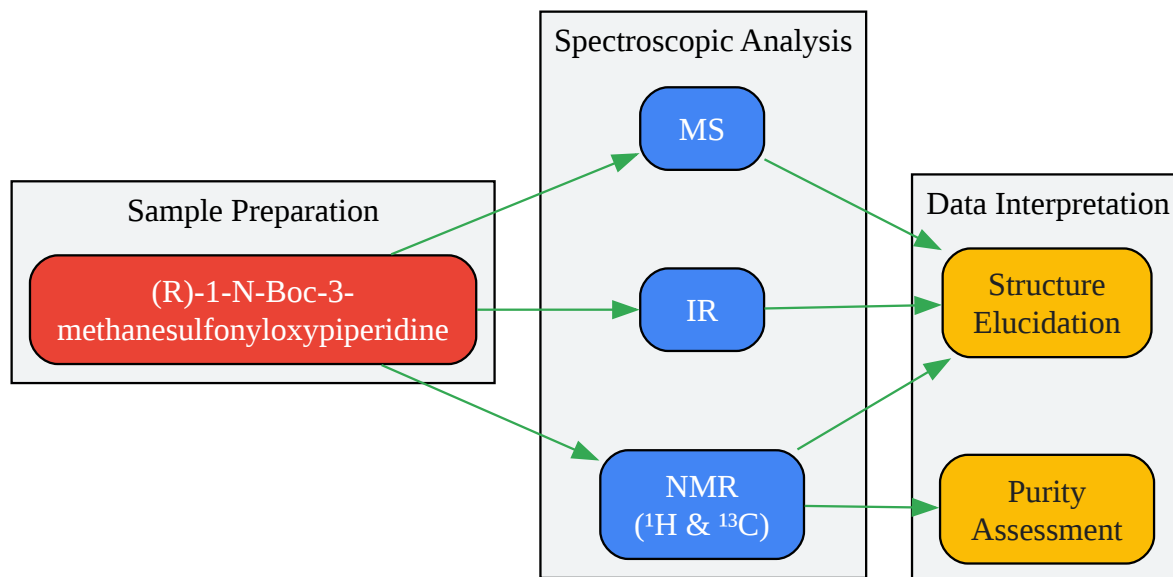
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## Abstract

**(R)-1-N-Boc-3-methanesulfonyloxypiperidine** is a pivotal chiral building block in contemporary medicinal chemistry. Its dual-functionality, featuring a Boc-protected amine and a reactive mesylate leaving group, enables stereospecific nucleophilic substitutions crucial for synthesizing complex pharmaceutical agents. This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization and quality control of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

## Molecular Structure and its Spectroscopic Implications

The structure of **(R)-1-N-Boc-3-methanesulfonyloxypiperidine** dictates its unique spectroscopic signature. The piperidine ring, held in a chair conformation, the bulky tert-butoxycarbonyl (Boc) protecting group, and the methanesulfonyloxy (mesylate) group all contribute distinct features to the NMR, IR, and MS spectra. Understanding these contributions is paramount for accurate structural elucidation and purity assessment.



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